REACTION_CXSMILES
|
[S:1]1[C:5]([C:6](O)=[O:7])=[CH:4][C:3]2[CH2:9][CH2:10][CH2:11][CH2:12][C:2]1=2.C(Cl)(=O)C(Cl)=O.C(N(CC)CC)C.[CH3:26][NH:27][O:28][CH3:29]>CN(C=O)C.C(Cl)Cl>[CH3:29][O:28][N:27]([CH3:26])[C:6]([C:5]1[S:1][C:2]2[CH2:12][CH2:11][CH2:10][CH2:9][C:3]=2[CH:4]=1)=[O:7]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
S1C2=C(C=C1C(=O)O)CCCC2
|
Name
|
|
Quantity
|
60 mg
|
Type
|
catalyst
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
2.31 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1.61 g
|
Type
|
reactant
|
Smiles
|
CNOC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 250-mL single-neck round-bottomed flask equipped with a magnetic stirrer
|
Type
|
CUSTOM
|
Details
|
was purged with nitrogen
|
Type
|
ADDITION
|
Details
|
After this addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction was warmed to room temperature
|
Type
|
CONCENTRATION
|
Details
|
After this time, the reaction was concentrated to dryness under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The resulting white solid was dissolved in methylene chloride (80 mL)
|
Type
|
TEMPERATURE
|
Details
|
the solution cooled to 0° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
the cooling bath was removed
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at room temperature for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
After this time, the reaction mixture was partitioned between water (100 mL) and ethyl acetate (200 mL)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with ethyl acetate (100 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with water (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The drying agent was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by flash chromatography
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CON(C(=O)C1=CC2=C(S1)CCCC2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.29 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |